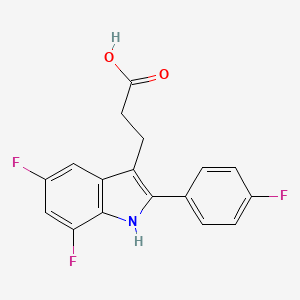

3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid

Description

3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid is a fluorinated indole-propanoic acid derivative characterized by a trifluorinated aromatic system: two fluorine atoms at positions 5 and 7 of the indole ring and a third on the para position of the phenyl substituent. The carboxylic acid moiety suggests applications in drug design, particularly in enhancing solubility or enabling salt formation for improved bioavailability .

Properties

Molecular Formula |

C17H12F3NO2 |

|---|---|

Molecular Weight |

319.28 g/mol |

IUPAC Name |

3-[5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid |

InChI |

InChI=1S/C17H12F3NO2/c18-10-3-1-9(2-4-10)16-12(5-6-15(22)23)13-7-11(19)8-14(20)17(13)21-16/h1-4,7-8,21H,5-6H2,(H,22,23) |

InChI Key |

DOSKTJPLUNJYOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C3=C(N2)C(=CC(=C3)F)F)CCC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of fluorine atoms and the propanoic acid side chain. Common reagents used in these reactions include fluorinating agents, indole derivatives, and propanoic acid derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Ester Hydrolysis

The conversion of methyl propanoate (C52) to the propanoic acid involves:

-

Reagents : LiOH or aqueous NaOH.

-

Conditions : Aqueous solution, reflux or room temperature.

-

Mechanism : Nucleophilic attack by hydroxide at the ester carbonyl, leading to carboxylate formation, followed by acid workup .

Hydrogenation

Reduction of prop-2-enoate (C51) to propanoate (C52):

-

Catalyst : Pd/C.

-

Outcome : Selective reduction of the double bond without affecting fluorine substituents.

Coupling Reactions

Formation of amide derivatives (e.g., N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide):

Reaction Mechanisms and Challenges

-

Fluorine Substituent Effects : The difluoro-indole core enhances lipophilicity but complicates regioselectivity in alkylation reactions.

-

Hydrolysis Sensitivity : Ester hydrolysis must be carefully controlled to avoid side reactions (e.g., decarboxylation).

-

Stereochemical Control : Coupling reactions require precise conditions to maintain stereochemistry in the pyrrolidinyl moiety .

Structural Comparisons

Scientific Research Applications

Anticancer Research

One of the significant applications of this compound lies in oncology . Research has indicated that compounds similar to 3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid possess anticancer properties due to their ability to inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that derivatives of indole compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Case Study: Inhibition of Tumor Growth

A study published in a peer-reviewed journal demonstrated that similar indole derivatives exhibited significant antiproliferative activity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action was attributed to the inhibition of cell cycle progression and induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties . Recent studies have highlighted its effectiveness against a range of bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

Case Study: Antibacterial Efficacy

Research findings indicate that the compound demonstrates bactericidal activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Antibiofilm Activity

The ability to combat biofilms is another critical application area for this compound. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to conventional antibiotics.

Case Study: Biofilm Disruption

In laboratory settings, this compound was shown to reduce biofilm formation significantly in MRSA cultures by up to 90%. This was achieved through interference with quorum sensing mechanisms and disruption of intercellular communication among bacterial populations .

Mechanism of Action

The mechanism of action of 3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include modulation of enzyme activity and receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

Fluorination Effects: The trifluorinated target compound likely exhibits enhanced metabolic stability and lipophilicity compared to mono-fluorinated analogs (e.g., ’s compound). Fluorine atoms at positions 5 and 7 may sterically hinder enzymatic degradation, a feature observed in other fluorinated pharmaceuticals .

Pharmacological Implications: The amide derivative DC5977–0726 () demonstrated strong hydrogen bonding with Asp164, Arg166, and Tyr268 in docking studies. The target compound’s carboxylic acid group may engage similar residues, though its ionization state at physiological pH could affect affinity .

Synthetic Challenges: Low yields (e.g., 22% for shikonin-propanoate in ) indicate difficulties in coupling reactions involving indole-propanoic acids. The target compound’s synthesis may require optimized conditions (e.g., DCC/DMAP catalysis) to improve efficiency .

Biological Activity

3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid, commonly referred to as Inaxaplin (CAS Number: 2446816-88-0), is a synthetic compound with notable biological activity. It has been primarily identified as an inhibitor of apolipoprotein L1 (APOL1), which plays a significant role in various biological processes, including lipid metabolism and kidney function. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C21H18F3N3O3

- Molecular Weight : 417.39 g/mol

- Purity : 97.00%

- IUPAC Name : 3-(5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)-N-((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)propanamide

Inaxaplin functions primarily as an APOL1 inhibitor. APOL1 variants are associated with increased susceptibility to kidney diseases, particularly focal segmental glomerulosclerosis (FSGS) and hypertension-associated nephropathy. By inhibiting APOL1 function, Inaxaplin may help mitigate these conditions by reducing podocyte injury and preserving kidney function.

Biological Activity Overview

The biological activity of Inaxaplin has been evaluated through various in vitro and in vivo studies. Key findings include:

- Inhibition of APOL1 Function : Inaxaplin effectively inhibits the cytotoxic effects mediated by APOL1 variants in renal cells, demonstrating protective effects against cell death induced by these variants .

- Anti-inflammatory Effects : Studies have shown that Inaxaplin can reduce inflammatory markers in cell cultures exposed to stimuli that typically activate inflammatory pathways. This suggests a potential role in treating inflammatory diseases .

- Antitumor Activity : Preliminary research indicates that compounds similar to Inaxaplin may exhibit antitumor properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Table 1: Summary of Biological Activities

Case Study 1: Renal Protection

A study conducted on human renal proximal tubule epithelial cells demonstrated that treatment with Inaxaplin significantly reduced cell death caused by APOL1 variants. The results indicated a marked decrease in apoptosis markers and preserved cell viability compared to untreated controls .

Case Study 2: Inflammatory Response Modulation

In an experimental model of inflammation induced by lipopolysaccharide (LPS), Inaxaplin treatment resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may have therapeutic potential in conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid, and what challenges arise during fluorination?

- Methodology : Synthesis typically involves a multi-step approach:

Indole Core Formation : Construct the indole scaffold via Fischer indole synthesis or palladium-catalyzed cross-coupling to introduce the 4-fluorophenyl group at the 2-position .

Fluorination : Introduce 5,7-difluoro substituents using electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange (e.g., Balz-Schiemann reaction). Fluorination at sterically hindered positions (e.g., 5,7) may require high-temperature or microwave-assisted conditions to improve yield .

Propanoic Acid Side Chain : Attach the propanoic acid moiety via alkylation or Michael addition, followed by hydrolysis of ester intermediates.

- Challenges : Fluorination efficiency can vary due to steric hindrance or competing side reactions. Purification via reversed-phase HPLC (≥98% purity) is critical, as residual fluorinating agents may interfere with biological assays .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to confirm ≥98% purity .

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M-H]⁻ expected for C₁₇H₁₁F₃NO₂: 330.0743).

NMR : ¹⁹F NMR distinguishes fluorinated positions (δ -110 to -120 ppm for aromatic fluorines). ¹H NMR should confirm the indole NH proton (~12 ppm) and propanoic acid protons .

Q. What solvent systems are optimal for in vitro assays given the compound’s solubility?

- Solubility Data :

- Organic Solvents : Soluble in DMSO (10–20 mM stock solutions) or ethanol (5–10 mM).

- Aqueous Buffers : Limited solubility in PBS (pH 7.4; ~0.1–0.5 mg/mL). Use sonication or co-solvents (≤1% DMSO) to enhance dissolution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine substitutions on bioactivity?

- SAR Strategy :

Analog Synthesis : Prepare analogs with mono-fluoro (5-F or 7-F), trifluoromethyl, or non-fluorinated indole cores.

Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, fluorination may enhance metabolic stability or binding affinity to hydrophobic pockets .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between fluorine atoms and active-site residues .

- Data Interpretation : Correlate fluorine position with IC₅₀ values. For instance, 5,7-difluoro analogs may exhibit improved potency over mono-fluoro derivatives due to increased electron-withdrawing effects .

Q. How should contradictory data in amyloid-beta (Aβ) aggregation assays be resolved?

- Case Study : If one study reports inhibition (e.g., 100 µM reduces Aβ aggregation by 70%) while another shows no effect:

Assay Conditions : Compare buffer pH, incubation time, and Aβ peptide isoforms (Aβ42 vs. Aβ40). Fluorinated compounds may exhibit pH-dependent solubility .

Compound Stability : Verify integrity via LC-MS after incubation. Degradation products (e.g., defluorinated derivatives) might confound results .

Controls : Include positive controls (e.g., curcumin) and validate with orthogonal techniques (Thioflavin T fluorescence vs. TEM imaging) .

Q. What strategies mitigate toxicity in cell-based assays while maintaining efficacy?

- Approach :

Dose Optimization : Perform MTT assays to determine the IC₅₀ for toxicity (e.g., >50 µM in HEK293 cells) vs. bioactivity (e.g., osteoclast inhibition at 0.1 mg/mL) .

Prodrug Design : Mask the propanoic acid as an ester to improve membrane permeability, with intracellular esterase activation .

Metabolic Profiling : Use liver microsomes to identify reactive metabolites (e.g., quinone intermediates from indole oxidation) and modify substituents to block metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.